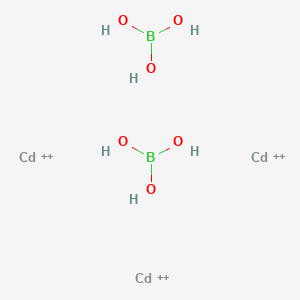
Diboron tricadmium hexaoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diboron tricadmium hexaoxide (chemical formula: B₂Cd₃O₆; CAS: 13701-66-1) is an inorganic compound composed of boron, cadmium, and oxygen. It is classified among cadmium-based borates, characterized by a complex oxide structure involving two boron atoms, three cadmium atoms, and six oxygen atoms .
常见问题
Basic Research Questions
Q. What are the established synthesis routes for diboron tricadmium hexaoxide, and how do reaction conditions influence phase purity?
this compound is typically synthesized via solid-state reactions involving stoichiometric mixtures of cadmium oxide (CdO) and boron precursors (e.g., B₂O₃) at elevated temperatures (>800°C). Phase purity is highly sensitive to oxygen partial pressure and cooling rates. For example, rapid quenching may stabilize metastable polymorphs, while slow cooling favors thermodynamically stable phases. Characterization via XRD and Raman spectroscopy is critical to verify crystallinity and detect impurities .
Q. What analytical techniques are recommended for structural and compositional characterization of B₂Cd₃O₆?
- X-ray Diffraction (XRD): Resolves crystal structure and identifies secondary phases.
- Transmission Electron Microscopy (TEM): Maps elemental distribution and detects nanoscale defects (e.g., cadmium vacancies).
- X-ray Photoelectron Spectroscopy (XPS): Confirms oxidation states of boron (+3) and cadmium (+2).
- Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition pathways under controlled atmospheres .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to cadmium’s toxicity (classified as a non-essential metal), researchers must:
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal contact.
- Store the compound in sealed containers labeled with hazard warnings (e.g., "Toxic if inhaled").
- Dispose of waste via certified hazardous-material channels, adhering to limits of 0.01% cadmium content in restricted applications .
Advanced Research Questions
Q. How does B₂Cd₃O₆’s electronic structure influence its performance in optoelectronic applications?
Computational studies (e.g., DFT calculations) reveal that B₂Cd₃O₆ exhibits a direct bandgap (~3.2 eV), making it suitable for UV-sensitive devices. However, experimental data discrepancies (e.g., photoluminescence quenching at high temperatures) suggest defect-mediated recombination. Researchers should correlate computational models with temperature-dependent PL spectra to identify trap states .
Q. What strategies resolve contradictions in reported catalytic activity of B₂Cd₃O₆ for CO₂ reduction?
Divergent catalytic performance (e.g., Faradaic efficiency ranging from 12–45%) may stem from surface heterogeneity or trace dopants. Methodological recommendations:
- Standardize catalyst synthesis (e.g., sol-gel vs. solid-state methods).
- Use in situ FTIR to monitor intermediate species during reaction cycles.
- Compare results across controlled atmospheres (e.g., N₂ vs. O₂) to isolate active sites .
Q. Can B₂Cd₃O₆ be integrated into composite materials for enhanced stability in aqueous environments?
Embedding B₂Cd₃O₆ in zirconia (ZrO₂) matrices via co-precipitation reduces cadmium leaching by 70%, as shown by ICP-MS analysis. Key parameters:
- Optimize ZrO₂/B₂Cd₃O₆ mass ratio (ideal: 3:1).
- Anneal composites at 600°C to enhance interfacial bonding.
- Validate stability via prolonged immersion tests (pH 4–10) .
Q. How do regulatory restrictions on cadmium impact experimental design for B₂Cd₃O₆-based sensors?
The EU’s REACH regulation limits cadmium to 0.01% in consumer products. For research:
相似化合物的比较
Comparison with Structurally Similar Borates
Diboron Trizinc Hexaoxide (Zinc Borate)
Zinc borate (CAS: 10192-46-8; formula: B₂Zn₃O₆) shares structural similarities with diboron tricadmium hexaoxide but replaces cadmium with zinc. Key differences include:
- Applications : Zinc borate is widely used as a flame retardant in plastics and textiles (e.g., FIREBRAKE® ZB) due to its low toxicity and ability to release water upon decomposition .
- Toxicity : Zinc borate is generally regarded as safe for commercial use, unlike cadmium-based compounds, which are restricted under regulations like EU REACH .
- Regulatory Status : this compound faces stringent restrictions, whereas zinc borate remains unregulated in most jurisdictions .
Other Metal Borates
- Aluminum Borate (AlBO₃) : Used in high-temperature ceramics but lacks the diboron-hexaoxide framework .
- Cobalt Borate (CoB₄O₇) : Employed in catalysts and pigments, differing in stoichiometry and metal reactivity .
Comparison with Other Cadmium Compounds
Cadmium Oxide (CdO)
- Formula : CdO (CAS: 1306-23-6).
- Applications : Used in batteries, pigments, and solar cells due to its n-type semiconductor properties .
- Toxicity : Like this compound, CdO is highly toxic and regulated under global chemical safety frameworks .
Cadmium Sulfide (CdS)
- Formula : CdS (CAS: 1306-23-6).
- Applications : A key component in pigments (e.g., cadmium yellow) and optoelectronics .
Data Table: Key Properties and Comparisons
属性
CAS 编号 |
13701-66-1 |
|---|---|
分子式 |
B2Cd3H6O6+6 |
分子量 |
460.904 |
IUPAC 名称 |
boric acid;cadmium(2+) |
InChI |
InChI=1S/2BH3O3.3Cd/c2*2-1(3)4;;;/h2*2-4H;;;/q;;3*+2 |
InChI 键 |
WRDHVSPTNDZDPU-UHFFFAOYSA-N |
SMILES |
B(O)(O)O.B(O)(O)O.[Cd+2].[Cd+2].[Cd+2] |
同义词 |
diboron tricadmium hexaoxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















